1-Benzothiophene-3-carbaldehyde chemical properties
1-Benzothiophene-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Benzothiophene-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-benzothiophene-3-carbaldehyde, a pivotal heterocyclic aldehyde in synthetic and medicinal chemistry. We will delve into its core chemical properties, spectroscopic profile, principal synthetic methodologies, and characteristic reactivity. Furthermore, this document will explore its significant role as a versatile building block in the development of novel therapeutic agents and advanced organic materials, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
1-Benzothiophene-3-carbaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, is an organic compound featuring a benzothiophene core with an aldehyde group at the 3-position.[1] This fused aromatic heterocyclic system, composed of a benzene ring and a thiophene ring, is a privileged scaffold in medicinal chemistry due to its structural similarities to biologically active molecules.[2] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making it a valuable intermediate in organic synthesis.[1][3]
Table 1: Physicochemical Properties of 1-Benzothiophene-3-carbaldehyde
| Property | Value | Source |
| CAS Number | 5381-20-4 | [4] |
| Molecular Formula | C₉H₆OS | [4] |
| Molecular Weight | 162.21 g/mol | [4] |
| Appearance | White to off-white or orange solid/crystal | [1] |
| Melting Point | 53-58 °C | [1][5] |
| Boiling Point | 166 °C at 20 mmHg | [5] |
| Topological Polar Surface Area | 45.3 Ų | [4] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 1-benzothiophene-3-carbaldehyde. The key spectral features are summarized below.
Table 2: Spectroscopic Data for 1-Benzothiophene-3-carbaldehyde
| Technique | Key Signals and Interpretation | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.13 (s, 1H, -CHO), 8.68 (d, 1H), 8.31 (s, 1H), 7.88 (d, 1H), 7.48 (m, 2H) | [6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 185.5 (C=O), 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 | [6] |
| IR Spectroscopy | ~1672 cm⁻¹ (C=O stretch), ~2826 cm⁻¹ (Aldehydic C-H stretch) | [7] |
| Mass Spectrometry | Exact Mass: 162.0139 Da; LRMS (ESI): m/z [M+H]⁺ found at 162.9 | [4][6] |
The proton NMR spectrum is characterized by a distinct singlet at approximately 10.13 ppm, which is indicative of the aldehyde proton.[6] The carbon NMR shows the aldehydic carbon signal downfield at around 185.5 ppm.[6] The IR spectrum prominently displays a strong absorption band for the carbonyl (C=O) stretch.[7]
Synthesis Methodologies
1-Benzothiophene-3-carbaldehyde is produced synthetically, as it does not occur naturally.[1] The most prevalent methods involve the formylation of the electron-rich benzothiophene ring.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][8] The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[8][9]
Causality Behind Experimental Choices: The benzothiophene ring is sufficiently electron-rich to be attacked by the Vilsmeier reagent, which is a weaker electrophile than those used in Friedel-Crafts acylations.[9] This allows for formylation under relatively mild conditions. The reaction is regioselective, with substitution occurring at the electron-rich 3-position of the benzothiophene nucleus.
Caption: Vilsmeier-Haack reaction workflow for synthesis.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent like dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent (a chloroiminium salt) is typically observed as the mixture becomes a thick slurry or solid.[9][10]
-
Substrate Addition: Add a solution of 1-benzothiophene in the same solvent to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[8]
-
Workup: Carefully pour the reaction mixture onto crushed ice and add an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt.[8]
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the final aldehyde.[8]
Formylation via Organolithium Intermediate
An alternative route involves a halogen-metal exchange followed by quenching with a formylating agent.
Experimental Protocol: Lithiation and Formylation
-
Lithiation: Dissolve 3-bromobenzo[b]thiophene in dry diethyl ether and cool the solution to -70 °C under an inert atmosphere.[11]
-
Halogen-Metal Exchange: Add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir for approximately 30 minutes to generate the 3-lithio-1-benzothiophene intermediate.[11]
-
Formylation: Add dry dimethylformamide (DMF) to the reaction mixture and continue stirring at -70 °C for several hours.[11]
-
Quenching and Workup: Allow the mixture to warm and then quench by adding 1N hydrochloric acid.[11]
-
Extraction & Isolation: Separate the organic and aqueous layers. Extract the aqueous layer with ether. Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent in vacuo to obtain the crude product.[11]
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C-3 position is the primary site of reactivity, enabling a wide array of synthetic transformations to build molecular complexity.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[12][13] This reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[12]
Causality Behind Experimental Choices: The Wittig reaction provides unambiguous control over the location of the newly formed double bond, which is a significant advantage over elimination reactions that can yield mixtures of isomers.[13] The choice of a stabilized or unstabilized ylide can influence the stereoselectivity (E/Z) of the resulting alkene.
Caption: General workflow of the Wittig reaction.
Experimental Protocol: General Wittig Olefination
-
Ylide Preparation (if not commercially available): React an appropriate organohalide with triphenylphosphine to form a phosphonium salt. Treat the phosphonium salt with a base (e.g., n-BuLi, NaH, or NaOH) to generate the ylide.[12]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 1-benzothiophene-3-carbaldehyde in a suitable anhydrous solvent (e.g., THF, DCM).
-
Addition of Ylide: Add the prepared Wittig reagent to the aldehyde solution. The reaction is often carried out at room temperature or with gentle heating.
-
Monitoring: Stir the mixture for the required time (typically from 15 minutes to several hours), monitoring the reaction's progress by TLC.[12]
-
Workup and Purification: After completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. This often involves extraction and purification by column chromatography or recrystallization.[12]
Suzuki-Miyaura Cross-Coupling
While the aldehyde itself does not directly participate, it is a precursor to substrates for Suzuki coupling. For instance, the benzothiophene ring can be halogenated and then used in a Suzuki reaction. More commonly, the aldehyde is first converted to another functional group (e.g., a triflate or halide) if coupling at the 3-position is desired. However, if a halogen is present elsewhere on the ring, such as in 3-formyl-7-chloro-1-benzothiophene, the aldehyde serves as a key directing or modifying group while the Suzuki coupling occurs at the halogenated site.[14]
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[14]
Causality Behind Experimental Choices: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[15][16] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[14]
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: General Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, combine the halogenated benzothiophene derivative (e.g., 3-bromo-1-benzothiophene, which can be derived from the aldehyde), the arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Palladium(II) acetate, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 8 mol%).[14]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane and water.[14]
-
Degassing: Seal the flask and thoroughly degas the mixture, for instance, by bubbling argon through it for 15-20 minutes.[14]
-
Reaction: Heat the mixture in a preheated oil bath (e.g., at 90-100 °C) with vigorous stirring for 12-24 hours.[14]
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties.[2][17] 1-Benzothiophene-3-carbaldehyde serves as a crucial starting material for accessing novel derivatives with therapeutic potential.[1][18]
Its derivatives have been investigated as:
-
Anticancer Agents: Used in the synthesis of quinazolinone derivatives that act as potent anti-tubulin agents.[19]
-
Antiseizure and Antinociceptive Agents: The related benzo[b]thiophene-2-carbaldehyde is a precursor for pyrrolidine-2,5-dione derivatives with significant antiseizure and analgesic effects.[20]
-
PPAR Activators: Benzothiophene derivatives synthesized from related intermediates can activate peroxisome proliferator-activated receptors (PPARs), which are targets for treating metabolic diseases.[21]
-
Anthelmintic Agents: The benzothiophene nucleus has been combined with other heterocycles like benzothiazole to create compounds with anthelmintic activity.[22]
Caption: Role as a scaffold for drug discovery.
Conclusion
1-Benzothiophene-3-carbaldehyde is a compound of significant scientific interest, underpinned by its versatile chemical reactivity and its foundational role in the synthesis of complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable building block for both academic and industrial research. The robust synthetic routes to its preparation, coupled with the aldehyde's susceptibility to a range of transformations, ensure its continued importance in the fields of organic synthesis, materials science, and particularly in the rational design of novel drug candidates. This guide has provided a technical framework for understanding and utilizing this valuable chemical intermediate.
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